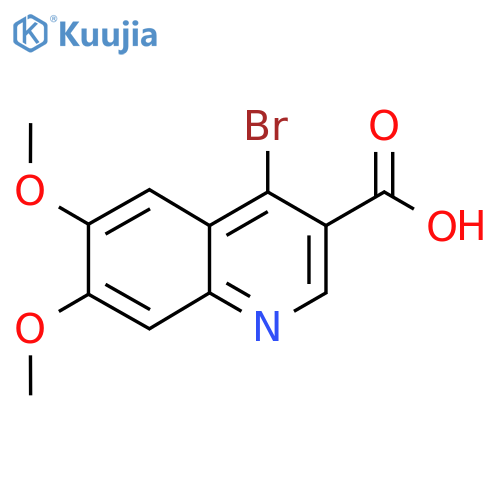

Cas no 1378259-75-6 (4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid)

4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-6,7-dimethoxy-quinoline-3-carboxylic acid

- 4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid

-

- インチ: 1S/C12H10BrNO4/c1-17-9-3-6-8(4-10(9)18-2)14-5-7(11(6)13)12(15)16/h3-5H,1-2H3,(H,15,16)

- InChIKey: NGERFBOJYVXXLK-UHFFFAOYSA-N

- SMILES: BrC1C(C(=O)O)=CN=C2C=C(C(=CC2=1)OC)OC

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 18

- 回転可能化学結合数: 3

- 複雑さ: 315

- トポロジー分子極性表面積: 68.6

- XLogP3: 2.3

4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM263762-1g |

4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid |

1378259-75-6 | 97% | 1g |

$561 | 2021-08-18 | |

| Chemenu | CM263762-1g |

4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid |

1378259-75-6 | 97% | 1g |

$594 | 2022-06-13 | |

| Chemenu | CM263762-10g |

4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid |

1378259-75-6 | 97% | 10g |

$1772 | 2021-08-18 | |

| Chemenu | CM263762-5g |

4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid |

1378259-75-6 | 97% | 5g |

$1346 | 2021-08-18 |

4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid 関連文献

-

1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acidに関する追加情報

4-Bromo-6,7-Dimethoxyquinoline-3-Carboxylic Acid

4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid is a highly specialized organic compound with the CAS number 1378259-75-6. This compound belongs to the class of quinoline derivatives, which are widely studied in various fields of chemistry and pharmacology due to their unique structural properties and potential bioactivity. The molecule consists of a quinoline ring system with substituents at positions 3, 4, 6, and 7. Specifically, the 3-position bears a carboxylic acid group, while the 4-position is substituted with a bromine atom. The 6 and 7 positions are each substituted with methoxy groups, which contribute to the compound's hydrophilicity and potential for hydrogen bonding.

The synthesis of 4-bromo-6,7-dimethoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedlander synthesis, which involves the condensation of o-amino aryl ketones with aldehydes or ketones. However, due to the complexity of this compound's structure, alternative methods such as nucleophilic aromatic substitution or coupling reactions may be employed. Recent advancements in catalytic systems and transition metal-mediated reactions have significantly improved the efficiency and selectivity of these synthetic pathways.

One of the most promising applications of 4-bromo-6,7-dimethoxyquinoline-3-carboxylic acid lies in its potential as a lead compound in drug discovery. Quinoline derivatives are known for their ability to modulate various biological targets, including kinases, proteases, and ion channels. For instance, studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. Additionally, its bromine substitution at position 4 may enhance its ability to act as a substrate for metabolic enzymes or serve as a site for further functionalization in medicinal chemistry.

Another area of interest is the use of 4-bromo-6,7-dimethoxyquinoline-3-carboxylic acid in materials science. The quinoline framework is known for its π-conjugated system, which makes it suitable for applications in organic electronics. Recent research has explored its potential as a building block for light-emitting materials (LEMs) and semiconductors. The presence of electron-donating methoxy groups at positions 6 and 7 further enhances the compound's electronic properties by increasing its charge carrier mobility.

In terms of analytical chemistry, 4-bromo-6,7-dimethoxyquinoline-3-carboxylic acid has been utilized as a chiral resolving agent in enantioselective separations. Its rigid structure and functional groups provide high enantioselectivity in liquid chromatography applications. Furthermore, its carboxylic acid group allows for easy modification into other forms such as esters or amides, making it versatile for various analytical purposes.

The structural features of 4-bromo-6,7-dimethoxyquinoline-3-carboxylic acid also make it an attractive candidate for combinatorial chemistry and high-throughput screening (HTS) campaigns. Its substituents provide multiple sites for further functionalization or conjugation with other molecules. For example, recent studies have explored its use as a scaffold for antibody-drug conjugates (ADCs), where its carboxylic acid group can serve as a site for linker attachment.

In conclusion, 4-bromo-6,7-dimethoxyquinoline-3-carboxylic acid is a multifaceted compound with applications spanning drug discovery, materials science, and analytical chemistry. Its unique structure and functional groups make it an invaluable tool for researchers across various disciplines. As ongoing research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in both academic and industrial settings.

1378259-75-6 (4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid) Related Products

- 1414874-23-9((2R)-3-amino-2-fluoropropanoic acid hydrochloride)

- 1243474-55-6(2-(azetidin-3-yloxy)benzonitrile)

- 2167676-91-5(1-2-(1-hydroxy-3-methoxypropyl)-1,3-thiazol-4-ylethan-1-one)

- 872701-87-6(N-(2,4-dimethoxyphenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide)

- 2138342-77-3(1-(2-chloroprop-2-en-1-yl)-1H-indol-6-amine)

- 2305254-73-1(7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride)

- 2320955-62-0(4-cyclopropyl-6-(1-{imidazo1,2-bpyridazin-6-yl}piperidin-4-yl)methoxypyrimidine)

- 894026-31-4(N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide)

- 946319-29-5(N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide)

- 1806576-72-6(5-Fluoro-4-(trifluoromethyl)picolinaldehyde)